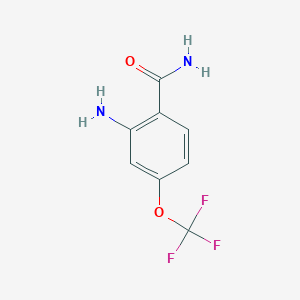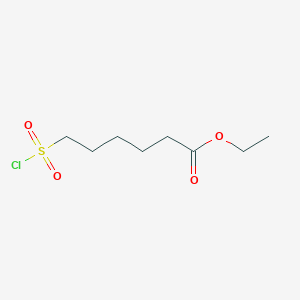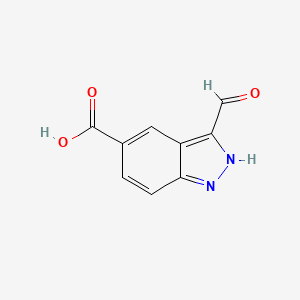
1-((4-Bromophenoxy)methyl)-2-fluorobenzene
Vue d'ensemble
Description
1-((4-Bromophenoxy)methyl)-2-fluorobenzene, also known as 4-Bromo-2-fluorophenoxy-methylbenzene, is a versatile organic compound used in a variety of scientific applications. It is a colorless, volatile liquid with a sweet odor, and is soluble in many organic solvents. It is also known to be an important building block in organic synthesis, and has been used in many research applications.
Applications De Recherche Scientifique
Photophysical Properties and Aggregation Effects
Research on poly(phenyleneethynylene)s, incorporating similar structural elements, has provided insights into the effects of chromophore aggregation and planarization on photophysics. Studies have shown that crystals of related compounds exhibit rich packing structures and complex hydrogen bonding, leading to unique photophysical behaviors such as dual fluorescence emission, monomer-to-aggregate energy transfer, and significant red shifts in absorption and emission bands in the solid state compared to solutions (Levitus et al., 2001).
Synthetic Methodologies
The synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to 1-((4-Bromophenoxy)methyl)-2-fluorobenzene, showcases the utility of cross-coupling reactions and the challenges in developing efficient synthetic routes for such halogenated aromatics. The exploration of practical syntheses for such compounds is crucial for their use in various chemical and pharmaceutical applications (Qiu et al., 2009).
Antioxidant and Anticancer Activities
Research on naturally occurring bromophenols, which share halogenation patterns with this compound, has demonstrated potent antioxidant and anticancer activities. These compounds, derived from marine algae, exhibit stronger activities than some commercial antioxidants, suggesting their potential for therapeutic applications and food preservation (Dong et al., 2022).
Environmental and Mechanistic Studies
The environmental persistence and transformation of halogenated compounds, including those related to this compound, have been a focus of research, particularly concerning their behavior under thermal conditions that could lead to the formation of hazardous byproducts. Understanding the mechanisms of dioxin formation from such compounds is critical for assessing and mitigating environmental risks (Evans & Dellinger, 2003).
Mécanisme D'action
Target of Action
The primary targets of the compound “1-((4-Bromophenoxy)methyl)-2-fluorobenzene” are currently unknown. The compound shares structural similarities with other bromophenyl and fluorobenzene compounds, which have been studied for their antifungal and other biological activities . .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. It’s possible that, like other bromophenyl and fluorobenzene compounds, it may have antifungal or other biological activities . .
Analyse Biochimique
Biochemical Properties
1-((4-Bromophenoxy)methyl)-2-fluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of certain genes related to metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes. At high doses, it can lead to toxic or adverse effects, including disruption of cellular function and potential toxicity to organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. The distribution pattern of this compound is influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its role in various biochemical processes .
Propriétés
IUPAC Name |
1-bromo-4-[(2-fluorophenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRRODGDWJXPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934240-59-2 | |
| Record name | 1-[(4-bromophenoxy)methyl]-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)


![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

